Neuropeptide Y (22-36)

Description

Properties

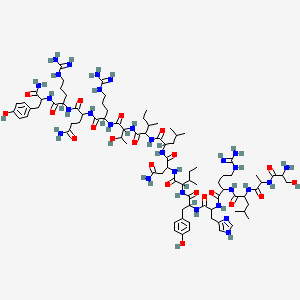

IUPAC Name |

2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[2-[(2-amino-3-hydroxypropanoyl)amino]propanoylamino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C85H139N29O21/c1-11-43(7)65(112-79(132)60(35-48-21-25-51(118)26-22-48)109-76(129)61(36-49-38-96-40-100-49)110-73(126)54(17-14-30-98-84(92)93)103-75(128)58(32-41(3)4)107-69(122)45(9)101-70(123)52(86)39-115)80(133)111-62(37-64(88)120)77(130)108-59(33-42(5)6)78(131)113-66(44(8)12-2)81(134)114-67(46(10)116)82(135)105-55(18-15-31-99-85(94)95)71(124)104-56(27-28-63(87)119)74(127)102-53(16-13-29-97-83(90)91)72(125)106-57(68(89)121)34-47-19-23-50(117)24-20-47/h19-26,38,40-46,52-62,65-67,115-118H,11-18,27-37,39,86H2,1-10H3,(H2,87,119)(H2,88,120)(H2,89,121)(H,96,100)(H,101,123)(H,102,127)(H,103,128)(H,104,124)(H,105,135)(H,106,125)(H,107,122)(H,108,130)(H,109,129)(H,110,126)(H,111,133)(H,112,132)(H,113,131)(H,114,134)(H4,90,91,97)(H4,92,93,98)(H4,94,95,99) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMKMLJWEDUFKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C85H139N29O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1903.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Structural Characteristics of Neuropeptide Y 22 36

Primary Structure and Amino Acid Composition of NPY (22-36)

Neuropeptide Y (22-36) is a C-terminal fragment of the full-length Neuropeptide Y. novoprolabs.com It consists of 15 amino acid residues. The primary sequence is H-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH2. novoprolabs.com The C-terminus of the peptide is amidated, a common feature for NPY and its related peptides. frontiersin.org The molecular formula for this peptide is C85H139N29O21, with a molecular weight of approximately 1903.2 g/mol . biocompare.comnovoprolabs.com

Table 1: Amino Acid Composition of Neuropeptide Y (22-36)

| Amino Acid | 3-Letter Code | 1-Letter Code | Count |

|---|---|---|---|

| Serine | Ser | S | 1 |

| Alanine (B10760859) | Ala | A | 1 |

| Leucine | Leu | L | 2 |

| Arginine | Arg | R | 3 |

| Histidine | His | H | 1 |

| Tyrosine | Tyr | Y | 2 |

| Isoleucine | Ile | I | 2 |

| Asparagine | Asn | N | 1 |

| Threonine | Thr | T | 1 |

| Glutamine | Gln | Q | 1 |

| Total | | | 15 |

Conformational Analysis of NPY (22-36)

The conformation of NPY (22-36) is influenced by its environment. Studies suggest that the fragment has a basic amphiphilic helical nature. novoprolabs.com This characteristic arises from the specific arrangement of its hydrophobic and hydrophilic amino acids, which allows it to form a helical structure with distinct polar and nonpolar faces. While full-length NPY contains a significant α-helical segment in its C-terminal region (approximately residues 13-32), shorter fragments may not stably maintain this structure in aqueous solutions. acs.orgjst.go.jp For instance, circular dichroism (CD) analysis of the related fragment NPY (32-36) amide revealed a disordered structure in aqueous buffers. However, experiments with the homologous fragment PYY(22-36) in trifluoroethanol, a solvent known to promote helicity, indicated its potential to form an α-helical structure. researchgate.net This suggests that while NPY (22-36) may be flexible and largely unstructured in a simple aqueous environment, it possesses a strong propensity to adopt a more ordered helical conformation, particularly when interacting with other molecules or in specific solvent conditions.

The structural characteristics and functional interactions of NPY fragments are dictated by specific amino acid residues. Within the NPY (22-36) sequence, several residues are considered critical. The C-terminal residues, particularly Arginine-33 (Arg33), Arginine-35 (Arg35), and Tyrosine-36 (Tyr36), are crucial for receptor interaction. researchgate.netnih.gov The basic residues Arg33 and Arg35 are noted for their role in forming key contacts, such as ionic interactions, with NPY receptors. nih.gov The amphiphilic character of the helical structure is maintained by the positioning of hydrophobic residues like Leucine (Leu), Isoleucine (Ile), and Tyrosine (Tyr) on one side of the helix and polar/charged residues like Arginine (Arg), Histidine (His), and Glutamine (Gln) on the other. This segregation is fundamental to its ability to interact with both aqueous environments and the lipid membranes of cells.

Solution Conformations of NPY (22-36) and Related Fragments

Structural Comparisons with Full-Length NPY and Other Truncated Analogues

The structure of NPY (22-36) is best understood in comparison to the full-length peptide and other fragments.

Full-Length NPY: The complete 36-amino acid NPY is known to adopt a hairpin-like structure called a "PP-fold" (pancreatic polypeptide-fold). This conformation consists of an N-terminal polyproline-like helix (residues 1-8) and a C-terminal α-helix (residues ~14-32), which lie in close proximity. acs.orgacs.org However, studies have shown that this compact fold may not be stable in solution and is largely enforced upon binding to its receptors. nih.gov The NPY (22-36) fragment corresponds to the latter half of the C-terminal α-helix and the flexible C-terminal tail of the parent molecule.

Other Truncated Analogues: Numerous N-terminally truncated NPY analogues have been synthesized to study structure-activity relationships, including NPY(13-36) and NPY(18-36). frontiersin.orgnih.gov These analogues, being longer than NPY(22-36), retain a greater portion of the C-terminal α-helix found in the native peptide. A key finding is that, unlike the Y1 receptor which requires the N-terminus of NPY for high-affinity binding, the Y2 receptor can bind these C-terminal fragments, including NPY(22-36), with high affinity. nih.govnih.gov This highlights that the structural motifs necessary for Y2 receptor recognition are contained entirely within the C-terminal portion of NPY. The progressive truncation from NPY(13-36) down to NPY(22-36) results in a fragment with a likely reduced intrinsic helical stability in solution due to the loss of stabilizing intra-peptide interactions present in the longer helix.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Neuropeptide Y (NPY) |

| Neuropeptide Y (22-36) |

| Neuropeptide Y (32-36) amide, Cys- |

| Peptide YY (PYY) |

| PYY(22-36) |

| Pancreatic Polypeptide (PP) |

| Neuropeptide Y (13-36) |

Receptor Pharmacology and Binding Dynamics of Neuropeptide Y 22 36

Neuropeptide Y Receptor Subtypes and Their Classification

The neuropeptide Y family of receptors consists of several subtypes that are members of the G-protein coupled receptor (GPCR) superfamily. wikipedia.orgkarger.com In humans, there are four functional receptor subtypes: Y1, Y2, Y4, and Y5. nih.govdiva-portal.org These receptors are activated by the endogenous peptide hormones neuropeptide Y (NPY), peptide YY (PYY), and pancreatic polypeptide (PP). wikipedia.orgacs.org All NPY receptors are coupled to G-proteins, primarily of the Gi or Go family, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in cellular cyclic adenosine (B11128) monophosphate (cAMP) levels. embopress.orgnih.gov

Y1 Receptor (Y1R)

The Y1 receptor is a post-junctional receptor that requires the full-length NPY peptide for high-affinity binding and activation. nih.govportlandpress.com It displays reduced affinity for C-terminal fragments of NPY, such as NPY(2-36) and NPY(13-36). pnas.org The Y1 receptor is involved in a variety of physiological functions, including the stimulation of food intake and vasoconstriction. wikipedia.orgnih.gov Selective agonists for the Y1 receptor often have modifications in the C-terminal region of the peptide, such as [Pro34]NPY. pnas.org

Y2 Receptor (Y2R)

The Y2 receptor is the most abundant NPY receptor subtype in the central nervous system and is often found in presynaptic locations, where it acts as an autoreceptor to modulate the release of NPY and other neurotransmitters. nih.govnih.gov Unlike the Y1 receptor, the Y2 receptor can be potently activated by C-terminal fragments of NPY and PYY, such as NPY(3-36) and PYY(3-36). guidetopharmacology.orgfrontiersin.org This characteristic is a key feature used in the pharmacological classification of NPY receptors. guidetopharmacology.org The Y2 receptor is implicated in the inhibition of appetite. wikipedia.org

Y4 Receptor (Y4R)

The Y4 receptor is unique among the NPY receptor subtypes due to its preferential binding of pancreatic polypeptide (PP) over NPY and PYY. nih.govnih.gov It is primarily expressed in the gastrointestinal tract, pancreas, and certain brain regions. nih.gov The Y4 receptor plays a significant role in appetite regulation and energy homeostasis. nih.gov While it can be activated by NPY and PYY, the potency is lower compared to PP. nih.gov

Y5 Receptor (Y5R)

The Y5 receptor, like the Y1 receptor, is involved in the stimulation of food intake. wikipedia.orgontosight.ai It binds both NPY and PYY with high affinity. ontosight.ainih.gov The Y5 receptor can also be activated by NPY fragments, although the C-terminal portion of the peptide is considered the primary driver for its activity. nih.gov Its expression is largely concentrated in the central nervous system. guidetopharmacology.org

Binding Affinity and Selectivity of NPY (22-36)

The binding characteristics of NPY fragments are crucial for understanding their pharmacological effects. The fragment NPY (22-36) demonstrates a distinct binding profile, showing a marked preference for a specific receptor subtype.

High Affinity for Y2 Receptor

NPY (22-36) is recognized for its selective and high affinity for the Y2 receptor. frontiersin.orgnih.gov Research has shown that even significant N-terminal truncations of the full-length NPY peptide can still bind to the Y2 receptor with nanomolar affinity. frontiersin.org This tolerance for truncated ligands is a hallmark of the Y2 receptor subtype. frontiersin.org

Studies have demonstrated the species-selective nature of NPY (22-36) binding to the Y2 receptor. For instance, it shows a high affinity for the human Y2 subtype with a Ki of 0.3 nM, while its affinity for the rabbit and rat Y2 receptors is lower, with Ki values of 2 nM and 10 nM, respectively. nih.gov This highlights subtle structural differences in the Y2 receptor across species.

While NPY (22-36) can induce slight contractile responses in some vascular tissues at high concentrations, its activity is significantly less potent compared to full-length NPY or shorter C-terminal fragments like NPY(2-36). nih.gov This suggests that while it binds with high affinity, its efficacy in eliciting a functional response can be context-dependent. The selectivity of NPY (22-36) for the Y2 receptor makes it a valuable tool in pharmacological studies aimed at dissecting the specific roles of this receptor subtype. nih.gov

Interactive Data Table: Binding Affinity of NPY (22-36) at Y2 Receptors

| Species | Receptor Subtype | Ligand | Binding Affinity (Ki, nM) |

| Human | Y2 | NPY (22-36) | 0.3 |

| Rabbit | Y2 | NPY (22-36) | 2 |

| Rat | Y2 | NPY (22-36) | 10 |

Low Affinity Profiles for Y1, Y4, and Y5 Receptors

NPY (22-36) and its analogues demonstrate a marked preference for the Y2 receptor, with correspondingly low affinity for the Y1, Y4, and Y5 receptor subtypes. Research involving analogues of the related peptide YY, such as PYY(22-36), has shown that these fragments possess good affinity for neuronal Y2 receptors while exhibiting poor affinity for Y1, Y4, and Y5 receptors. researchgate.net This selectivity is a hallmark of C-terminal NPY fragments. The Y1 receptor, for instance, has a reduced affinity for such fragments. pnas.org

Competition binding experiments further illustrate this specificity. In studies using dog adipocytes, NPY analogues displaced a radiolabeled ligand with a potency order where shorter C-terminal fragments were effective, while the Y1-selective agonist [Leu31-Pro34]NPY was largely ineffective. nih.gov Specifically, the order of potency was NPY-(13-36) > NPY-(18-36) > NPY-(22-36) >> [Leu31-Pro34]NPY, confirming the fragment's poor interaction with Y1-like receptors. nih.gov

| Receptor Subtype | Binding Affinity of NPY (22-36) | Supporting Evidence |

|---|---|---|

| Y1 Receptor | Low / Poor | Characterized by reduced affinity for C-terminal fragments; PYY(22-36) analogues show poor binding. researchgate.netpnas.org |

| Y4 Receptor | Low / Poor | Analogues based on the (22-36) fragment hardly bind to Y4 receptors. researchgate.net |

| Y5 Receptor | Low / Poor | Analogues based on the (22-36) fragment hardly bind to Y5 receptors. researchgate.net |

Species-Specific Binding Profiles (e.g., Human vs. Rodent Y2 Receptors)

While the amino acid sequence of the Y2 receptor is highly conserved across mammalian species (over 92% similarity), significant species-specific differences have been observed in the expression levels and distribution of NPY receptor subtypes in the brain. nih.govnih.gov These variations can lead to different binding profiles and functional responses between species such as rodents and primates.

For example, autoradiographic binding studies have revealed that rat and mouse brains have discretely distributed and unique patterns of Y2-like binding sites. nih.gov In stark contrast, the guinea pig brain shows surprisingly low levels of these binding sites, including in areas like the hippocampal formation where they are typically abundant in other rodents. nih.gov

Differences are also apparent between primate species. The marmoset brain contains significant levels of Y2-like binding sites. nih.gov Conversely, vervet monkey and human brains show very low amounts of Y1-like binding sites in most regions, which alters the relative landscape of NPY receptor activity. nih.gov These findings underscore that while the Y2 receptor protein itself is similar, its density and localization vary considerably, suggesting that the physiological impact of a Y2-selective agonist like NPY (22-36) could differ between species.

Receptor Activation Mechanisms and G-Protein Coupling

NPY (22-36) exerts its biological effects by acting as an agonist at Y2 receptors. Like other NPY receptors, the Y2 receptor is a member of the G-protein coupled receptor (GPCR) superfamily. pnas.orgnih.gov Upon agonist binding, the receptor undergoes a conformational change that activates intracellular signaling pathways. The Y2 receptor, along with the Y1 and Y5 subtypes, couples primarily to pertussis toxin-sensitive inhibitory G-proteins of the Gi or Go family. pnas.orgnih.govnih.govguidetopharmacology.org This coupling is the initial step in a cascade of intracellular events that define the cellular response to NPY (22-36).

Inhibition of Adenylyl Cyclase

A primary and well-established signaling mechanism for Y2 receptors is the inhibition of adenylyl cyclase. frontiersin.orgpnas.orgnih.gov The activation of the Gi/Go protein by the agonist-bound receptor leads to the dissociation of the G-protein's α-subunit, which then inhibits the activity of the adenylyl cyclase enzyme. pnas.orgfrontiersin.org This action reduces the intracellular synthesis of the second messenger cyclic adenosine monophosphate (cAMP). nih.govnih.gov The resulting decrease in cAMP levels leads to reduced activity of cAMP-dependent protein kinase A (PKA), thereby altering the phosphorylation state and activity of numerous downstream cellular proteins. pnas.orgnih.gov

Structure Activity Relationship Sar of Neuropeptide Y 22 36 and Analogues

Identification of Key Amino Acid Residues for Receptor Binding

The binding of Neuropeptide Y (NPY) and its fragments to their cognate receptors is a highly specific process governed by the sequence and conformation of the peptide. NPY (22-36) is an N-terminally truncated fragment of NPY that displays high selectivity for the Y2 receptor. nih.gov This selectivity is a direct consequence of the removal of N-terminal residues that are crucial for binding to the Y1 receptor subtype. frontiersin.orgnih.gov The Y2 receptor, in contrast, can accommodate significant truncations at the N-terminus of the ligand without a dramatic loss of affinity. frontiersin.org

The C-terminal region of Neuropeptide Y is of paramount importance for receptor interaction, a characteristic that is conserved in the NPY (22-36) fragment. Research has consistently shown that the C-terminal residues are essential for high-affinity binding to the Y2 receptor. nih.gov

Structural and mutagenesis studies have highlighted several key features:

C-Terminal Amide: The amidation of the C-terminal tyrosine residue (Tyr36) is a critical post-translational modification essential for potent receptor binding. frontiersin.org

Key Residues: The pentapeptide sequence at the C-terminus (residues 32-36) is considered a primary binding site for all NPY receptors. nih.gov For the Y2 receptor specifically, residues Arg33, Arg35, and Tyr36 have been identified as being exceptionally critical for high-affinity binding. frontiersin.orgresearchgate.net

Conformational Changes: Upon binding to the Y2 receptor, the C-terminal α-helix of NPY is believed to unwind, starting from residue Thr32. researchgate.net This conformational adjustment allows the peptide's C-terminus to fit optimally into a deep binding pocket within the transmembrane bundle of the receptor. researchgate.net

Minimum Length: Functional studies suggest that the 12 C-terminal amino acids represent the minimum peptide length required to effectively activate the Y2-receptor. nih.gov Fragments shorter than NPY (25-36) show a significant decline in activity, with NPY (26-36) being inactive, underscoring the necessity of residues within the 22-25 region for stabilizing the active conformation or for direct receptor interaction. nih.govnih.gov

The defining characteristic of NPY (22-36) is its N-terminal truncation, which is the primary determinant of its Y2 receptor selectivity. While the full-length NPY peptide binds with high affinity to both Y1 and Y2 receptors, the Y1 receptor shows very low tolerance for N-terminal deletions. frontiersin.org

Truncation of even the first amino acid to produce NPY (2-36) leads to a significant loss of affinity for the Y1 receptor, while high affinity for the Y2 receptor is maintained. frontiersin.orgpnas.org

Progressively shorter fragments, including NPY (13-36), NPY (18-36), and NPY (22-36), retain the ability to bind to the Y2 receptor with subnanomolar to nanomolar affinity. frontiersin.orgnih.govnih.gov For instance, NPY (22-36) binds to the human Y2 receptor with a Ki of 0.3 nM. nih.gov

This stark difference in binding requirements makes N-terminal truncation a key strategy for designing Y2-selective agonists.

Table 1: Binding Affinity of NPY and Truncated Fragments at Y1 and Y2 Receptors

| Compound | Y1 Receptor Affinity | Y2 Receptor Affinity (Ki) | Selectivity Profile |

|---|---|---|---|

| Neuropeptide Y (1-36) | High (nM range) | High (nM range) | Y1/Y2 Non-selective |

| Neuropeptide Y (2-36) | Low (Micromolar) frontiersin.org | High (nM range) frontiersin.org | Y2 Selective |

| Neuropeptide Y (13-36) | Low (Micromolar) frontiersin.org | High (nM range) frontiersin.org | Y2 Selective |

| Neuropeptide Y (22-36) | Very Low | 0.3 nM (human) nih.gov | Highly Y2 Selective |

Importance of C-Terminal Residues for Y2 Receptor Affinity

Impact of Specific Amino Acid Substitutions on Potency and Selectivity

The substitution of individual amino acids within the NPY (22-36) sequence provides a high-resolution map of the residues critical for biological activity.

Alanine-scanning mutagenesis, where individual amino acids are systematically replaced by alanine (B10760859), has been a powerful tool to probe the contribution of each side chain to receptor binding. While many studies have been performed on the full-length NPY, the findings for the C-terminal region are directly applicable to understanding the SAR of NPY (22-36).

For the Y2 receptor, the most dramatic effects are observed with substitutions in the C-terminal segment:

Arg35 and Tyr36: These two positions are exceptionally sensitive to substitution. Replacing Arg35 with alanine results in a staggering 75,000-fold reduction in binding affinity, while an Ala substitution at Tyr36 causes a 17,500-fold loss. frontiersin.org

Arg33 and Leu31: These residues are also critical, with their substitution to alanine leading to 1,350-fold and 1,000-fold decreases in affinity, respectively. frontiersin.org

Other Positions: Residues such as Tyr27 and Asn29 also contribute significantly to binding, with substitutions causing a 30- to 40-fold lower affinity. frontiersin.org

Table 2: Effects of Alanine Substitution in the C-Terminal Region of Neuropeptide Y on Y2 Receptor Affinity

| Position | Original Residue | Substitution | Fold-Decrease in Y2 Affinity | Reference |

|---|---|---|---|---|

| 31 | Leu | Ala | ~1,000 | frontiersin.org |

| 33 | Arg | Ala | ~1,350 | frontiersin.org |

| 34 | Gln | Ala | ~150 | frontiersin.org |

| 35 | Arg | Ala | ~75,000 | frontiersin.org |

| 36 | Tyr | Ala | ~17,500 | frontiersin.org |

Beyond alanine scanning, substitutions with other types of amino acids have further defined the chemical requirements for Y2 receptor interaction. Studies on the closely related Peptide YY (PYY) (22-36) fragment, which shares high homology and a similar Y2-selective profile, have provided valuable insights.

Aromatic Substitutions: At position 27, the native residue is an aromatic tyrosine. In PYY (22-36), replacing this with another aromatic residue, Tryptophan ([Trp27]PYY(22-36)), yielded an analogue with even greater antisecretory potency than the native PYY peptide. nih.gov This suggests that a bulky aromatic side chain at this position is favorable for activity.

Hydrophobic Contacts: The importance of hydrophobic residues is highlighted by the significant loss of affinity upon substituting Leu31 with alanine. frontiersin.org Furthermore, modeling studies suggest that Leu24 and Ile28 may form crucial hydrophobic contacts with the second extracellular loop of the Y2 receptor, anchoring the peptide to the receptor. researchgate.net

Table 3: Activity of PYY(22-36) Analogues with Aromatic Substitutions

| Compound | Key Substitution | Observed Effect on Potency | Reference |

|---|---|---|---|

| N-α-Ac-[Trp27]PYY(22-36)-NH2 | Tyr27 -> Trp | Greater potency than intact PYY | nih.gov |

| N-α-Ac-[Trp30]PYY(22-36)-NH2 | Asn30 -> Trp | More potent than PYY in some assays | nih.gov |

Role of Acetylation and Other Chemical Modifications

Chemical modifications at the N- and C-termini of peptide fragments can significantly influence their stability and receptor interaction profile.

N-terminal Acetylation: The N-terminus of NPY (22-36) is a free amino group. Modifying this group, for instance through acetylation, can alter the peptide's properties. In studies of PYY (22-36) analogues, N-terminal acetylation (N-α-Ac) is a common modification used in SAR studies. nih.govresearchgate.net Acetylation neutralizes the positive charge of the N-terminal amine, which can affect electrostatic interactions with the receptor. For example, N-acetyl [Leu28, Leu31] NPY (24-36) has been reported as a Y2-selective agonist. researchgate.net

C-terminal Amidation: As previously mentioned, the C-terminal amide is a critical feature for the activity of NPY and its fragments. This modification neutralizes the negative charge of the C-terminal carboxylate and is believed to be crucial for forming key hydrogen bonds within the receptor's binding pocket. frontiersin.orgresearchgate.net The absence of this amide group results in a dramatic loss of binding affinity.

Compound Glossary

Effects of Hydrophobic and Aromatic Substitutions

Design and Evaluation of Cyclized and Branched Analogues

To enhance receptor affinity, selectivity, and metabolic stability, various cyclized and branched analogues based on the C-terminal fragment of NPY have been synthesized and evaluated. These modifications aim to constrain the peptide into a bioactive conformation, mimicking its receptor-bound state.

Cyclization of C-terminal fragments has been a key strategy. For instance, creating a lactam bridge between positions, such as 30 and 34 in a related NPY(18-36) fragment, has been explored. The resulting analogue, cyclo(30,34)-[Lys30,Glu34]NPY18-36, demonstrated a notable binding affinity for the Y2 receptor, although its affinity for the Y1 receptor was significantly lower. nih.gov This highlights the importance of the C-terminal tail's conformation for Y2 receptor recognition. Further modifications within this cyclized loop, such as substituting Lys30 with Ornithine or Diaminopropionic acid (Dpr), also yielded compounds with Y2 receptor affinity. nih.gov Another approach involved cyclization between D-Cys29 and Cys34 in an acetylated NPY(29-36) fragment, which resulted in a cyclic octapeptide amide with high affinity for the Y1 receptor but not the Y2 receptor. jst.go.jp This suggests that subtle changes in the cyclization strategy can dramatically shift receptor selectivity.

Branched NPY analogues have also been designed to probe the spatial requirements for receptor binding. These designs often involve deleting a portion of the peptide's backbone and replacing it with a linker. While much of this work has focused on larger NPY fragments, the principles guide the understanding of the C-terminal region's role. For example, a family of branched NPY analogues where the polyproline helix was partially deleted and the N-terminus was conserved showed high affinity for the Y2 receptor. nih.gov

Analogues of the related Peptide YY (PYY) fragment, PYY(22-36), have also provided valuable insights that are often transferable to NPY(22-36) due to the high sequence homology. Studies on PYY(22-36) analogues revealed that they exhibit good affinity for neuronal Y2 receptors while having poor affinity for Y1, Y4, and Y5 receptors. researchgate.netresearchgate.net Specific substitutions, such as incorporating Tryptophan at position 30, were found to increase affinity for PYY receptors. researchgate.net

Table 1: Binding Affinities of Cyclized NPY Fragment Analogues at Y1 and Y2 Receptors

| Compound | Y1 Receptor Binding Affinity (Ki, nM) | Y2 Receptor Binding Affinity (Ki, nM) |

| cyclo(30,34)-[Lys30,Glu34]NPY18-36 | >1000 | 360 |

| cyclo(30,34)-[Orn30,Gly34]NPY18-36 | >1000 | 950 |

| cyclo(30,34)-[Dpr30,Glu34]NPY18-36 | >1000 | 590 |

| cyclo(33,36)-[Lys33,Glu36]NPY18-36 | >1000 | >1000 |

Data sourced from a study on truncated, branched, and/or cyclic neuropeptide Y analogues. nih.gov

Table 2: Binding Affinities of a Cyclized NPY(29-36) Analogue

| Compound | Y1 Receptor Binding Affinity (Ki, µM) | Y2 Receptor Binding Affinity (Ki, µM) |

| c[D-Cys29, Cys34]NPY Ac-29-36 | 0.047 | >10 |

Data sourced from a study on the structure-affinity relationships of a C-terminal cyclic analogue of Neuropeptide Y. jst.go.jp

Computational Modeling and Ligand-Receptor Docking Studies

Computational modeling and ligand-receptor docking studies have been instrumental in elucidating the molecular interactions between NPY(22-36) and its analogues with NPY receptors, particularly the Y2 receptor. These studies provide a three-dimensional perspective on the binding modes and help rationalize the observed structure-activity relationships.

Homology modeling of NPY receptors, often based on the crystal structures of other G-protein coupled receptors (GPCRs), has been a common starting point. researchgate.netnih.govdiva-portal.org These models have been used to dock NPY fragments and their analogues to predict their binding orientation. For the Y2 receptor, computational models suggest that the C-terminus of NPY inserts into a deep binding pocket within the transmembrane bundle. nih.govwiley.com

Molecular dynamics simulations and docking studies have indicated that specific residues within the Y2 receptor are crucial for binding the C-terminal fragment of NPY. For example, residues such as Tyr5.38 and Leu6.51 have been proposed to form a binding pocket that accommodates the invariant Tyrosine at position 36 of the peptide. nih.gov Mutagenesis studies guided by these computational models have confirmed the importance of these receptor residues, as their mutation often leads to reduced peptide agonist affinity. nih.gov

Furthermore, computational studies have revealed the conformational changes that NPY undergoes upon receptor binding. NMR spectroscopy combined with molecular modeling has shown that the C-terminal α-helix of NPY, which is stable in a membrane-like environment, unwinds starting from Threonine at position 32 when it binds to the Y2 receptor. wiley.com This unwinding allows for optimal contacts within the deep receptor binding pocket. wiley.com

Docking studies with PYY(22-36) analogues at the Y2 receptor have also provided insights into key interactions. These studies, in conjunction with experimental data, help in understanding the selectivity of these fragments for the Y2 receptor over other subtypes like Y1, Y4, and Y5. researchgate.net The differences in the binding pockets of the various Y-receptor subtypes are believed to be responsible for the observed selectivity of the C-terminal NPY fragments.

Preclinical Biological Functions and Mechanisms Mediated by Neuropeptide Y 22 36 and Y2 Like Receptor Activation

Central Nervous System Roles

Modulation of Neuronal Excitability and Neurotransmission

Neuropeptide Y (NPY) and its fragments, including those that preferentially bind to the Y2 receptor, are significant modulators of neuronal activity throughout the CNS. jneurosci.org NPY is often co-localized with classical neurotransmitters like GABA, and its release is typically associated with high-frequency neuronal firing. nih.govstanford.edu The activation of Y2 receptors, which are primarily located presynaptically, leads to the inhibition of neurotransmitter release, particularly glutamate (B1630785). frontiersin.orgwiley.com This inhibitory action on excitatory neurotransmission is a key mechanism by which NPY and Y2 agonists regulate neuronal excitability. nih.govwiley.com

In various brain regions, including the hippocampus and neocortex, NPY has been shown to potently reduce synaptic excitation. nih.govpnas.org This effect is largely attributed to the activation of Y2 receptors, which leads to a decrease in glutamate release from presynaptic terminals. frontiersin.orgpnas.org This modulation of glutamatergic neurotransmission is critical in maintaining the balance between neuronal excitation and inhibition, and its dysregulation is implicated in several neurological disorders. wiley.com

| Brain Region | Effect of Y2 Receptor Activation | Primary Neurotransmitter Affected | Reference |

| Hippocampus | Reduced synaptic excitation | Glutamate | nih.govpnas.org |

| Neocortex | Reduced excitatory postsynaptic currents (EPSCs) | Glutamate | pnas.org |

| Thalamus | Inhibition of GABA release | GABA | stanford.edu |

Contributions to Seizure Susceptibility in Animal Models

The NPY system, particularly through the Y2 receptor, plays a crucial role as an endogenous anticonvulsant. nih.govpnas.org Preclinical studies have consistently demonstrated that activation of Y2 receptors can suppress seizure activity in various animal models of epilepsy. frontiersin.orgnih.gov NPY and Y2 receptor agonists have been shown to be strongly anticonvulsive when administered in vitro or in vivo. frontiersin.org

The primary mechanism for this anticonvulsant effect is the potent inhibition of glutamate release via presynaptic Y2 receptors on principal neurons. frontiersin.orgnih.gov Animal models with genetic deletion of NPY or Y2 receptors exhibit increased susceptibility to seizures. nih.govnih.gov Conversely, transgenic rats overexpressing NPY are less susceptible to chemically or electrically induced seizures. nih.govnih.gov The administration of the Y2 receptor antagonist, BIIE0246, has been shown to counteract the seizure-protective effects of endogenous NPY. nih.gov Furthermore, adeno-associated virus (AAV)-mediated expression of NPY and its Y2-preferring fragment, NPY(13-36), has been effective in attenuating limbic seizures in rats. unc.edu

| Animal Model | Effect of Y2 Agonist/NPY Overexpression | Key Findings | Reference(s) |

| Kainic acid-induced seizures | Suppression of motor seizures and ictal EEG activity | NPY injection into the lateral ventricle was protective. | nih.gov |

| Pentylenetetrazole (PTZ)-induced seizures | Increased seizure threshold | Mice lacking NPY were more susceptible. | nih.govpnas.org |

| Hippocampal kindling | Delayed progression of kindling | Prolonged infusion of NPY was protective. | nih.gov |

| Spontaneous recurrent seizures in mice | Epileptic tolerance | Overexpression of NPY contributed to reduced seizure frequency over time. | frontiersin.orgnih.gov |

Neuroprotective Mechanisms in Preclinical Models of Neurodegeneration

NPY and its C-terminal fragments, which can activate Y2 receptors, have demonstrated significant neuroprotective effects in various preclinical models of neurodegenerative diseases. nih.gov The neuroprotective actions are multifaceted, involving the reduction of excitotoxicity, modulation of neuroinflammation, and support of neuronal survival. frontiersin.org

In models of Alzheimer's disease (AD), C-terminal fragments of NPY, such as NPY(21-36) and NPY(31-36), have been shown to be generated by neprilysin (NEP), a major amyloid-β (Aβ) degrading enzyme. nih.govjneurosci.org Infusion of these fragments into the brains of AD model mice ameliorated neurodegenerative pathology. frontiersin.orgnih.govjneurosci.org Furthermore, these amidated NPY C-terminal fragments protected human neuronal cultures from the neurotoxic effects of Aβ. nih.govjneurosci.org This neuroprotective effect against Aβ toxicity has been linked to the activation of Y2 receptors. jneurosci.org

In animal models of Parkinson's disease (PD), NPY has been shown to protect dopaminergic neurons from neurotoxins like 6-hydroxydopamine (6-OHDA). nih.gov This neuroprotection is preferentially mediated by Y2 receptors and may involve the activation of pro-survival signaling pathways such as Akt and MAPK. frontiersin.org NPY treatment in a PD mouse model led to higher levels of striatal dopamine (B1211576) and improved motor function. nih.gov

| Disease Model | Agent(s) | Key Neuroprotective Effects | Implicated Receptor(s) | Reference(s) |

| Alzheimer's Disease (APP tg mice) | NPY(21-36), NPY(31-36) | Ameliorated neurodegenerative pathology, protected against Aβ neurotoxicity. | Y2 | frontiersin.orgnih.govjneurosci.org |

| Parkinson's Disease (6-OHDA model) | Neuropeptide Y | Protected dopaminergic neurons, improved motor function. | Y2 | nih.govfrontiersin.org |

| Huntington's Disease (R6/2 mice) | Neuropeptide Y | Improved motor function, reduced inflammation, increased BDNF expression. | Y2 | nih.gov |

Modulation of Pain Processing in Animal Models

The role of the NPY system in pain modulation is complex, with evidence suggesting both pro- and anti-nociceptive effects depending on the specific NPY receptor subtype, the location of action, and the pain modality. jci.orgacs.org Activation of Y2 receptors has been implicated in both the enhancement and inhibition of pain signals.

Intrathecal administration of NPY can reduce hypersensitivity to tactile and thermal stimuli in models of chronic inflammatory and neuropathic pain, an effect that can be reversed by Y2 receptor antagonists. nih.gov However, some studies suggest a pro-nociceptive role for NPY acting on Y2 receptors in certain contexts. For instance, after nerve injury, injury-induced mTOR activation in dorsal root ganglion (DRG) neurons promotes the synthesis of NPY, which then acts on Y2 receptors to enhance neuronal excitability and promote pain. jci.org In contrast, activation of NPY-expressing inhibitory interneurons in the dorsal horn of the spinal cord can block mechanical and thermal hypersensitivity in models of inflammatory and neuropathic pain. elifesciences.org

| Pain Model | Site of Action | Effect of Y2 Receptor Activation/Modulation | Outcome | Reference(s) |

| Neuropathic Pain (Spared Nerve Injury) | Spinal Cord (Intrathecal) | Antagonism by BIIE0246 decreased tactile thresholds, suggesting tonic inhibition by endogenous NPY via Y2 receptors. | Anti-nociceptive | nih.gov |

| Neuropathic Pain (Spared Nerve Injury) | Dorsal Root Ganglion | NPY, induced by mTOR activation, acts on Y2 receptors to enhance neuronal excitability. | Pro-nociceptive | jci.org |

| Inflammatory/Neuropathic Pain | Spinal Dorsal Horn | Chemogenetic activation of NPY-expressing interneurons blocked hypersensitivity. | Anti-nociceptive | elifesciences.org |

| Bone Cancer Pain | Supraspinal (Intracerebroventricular) | NPY administration reduced pain-like behavior. | Anti-nociceptive | acs.org |

Impact on Stress, Anxiety, and Emotional Regulation in Preclinical Studies

The NPY system is a critical regulator of stress and emotional behaviors, with Y2 receptor modulation playing a significant role. nih.gov While activation of Y1 receptors is generally associated with anxiolytic (anxiety-reducing) effects, the role of Y2 receptors is more nuanced and can be context-dependent. nih.govnih.gov Y2 receptors act as presynaptic autoreceptors, inhibiting the release of NPY. Therefore, antagonism of Y2 receptors can lead to increased synaptic NPY levels, which can then act on Y1 receptors to produce anxiolytic effects. nih.gov

Studies using Y2 receptor knockout mice have shown reduced anxiety-like behavior, supporting the idea that blocking Y2 receptor signaling can be anxiolytic. nih.gov Conversely, direct activation of Y2 receptors in specific brain regions, such as the basolateral amygdala, has been shown to produce anxiogenic (anxiety-promoting) effects. nih.gov The NPY system's role in stress resilience is well-documented, with higher NPY levels correlating with better coping mechanisms under stressful conditions. nih.govjneurosci.org

| Animal Model/Test | Brain Region | Effect of Y2 Receptor Modulation | Behavioral Outcome | Reference(s) |

| Elevated Plus Maze, Open Field | Whole brain (knockout mice) | Y2 receptor knockout | Reduced anxiety-like behavior | nih.gov |

| Elevated Plus Maze | Basolateral Amygdala | Microinjection of Y2-preferring agonist (NPY3-36) | Anxiogenic effects | nih.gov |

| Elevated Plus Maze | Whole brain (antagonist) | Treatment with Y2 antagonist BIIE0246 | Anxiolytic effects | nih.gov |

| Social Interaction Test | Basolateral Amygdala | NPY administration inhibits projections to the bed nucleus of the stria terminalis. | Buffers stress-induced decreases in social interaction | jneurosci.org |

Influence on Alcohol Intake and Addiction Pathways in Animal Models

The NPY system has been implicated in the neurobiology of alcohol use disorder, with a general consensus that NPY signaling reduces alcohol consumption. nih.govnih.gov Deficiencies in NPY have been linked to increased alcohol intake in animal models. nih.govnih.gov

The antagonism of Y2 receptors has emerged as a potential strategy to reduce alcohol consumption. nih.gov The Y2 receptor antagonist BIIE0246, when administered centrally, suppressed the self-administration of a sweetened alcohol solution in rats. nih.gov The proposed mechanism is that blocking presynaptic Y2 autoreceptors increases the synaptic availability of NPY, which can then act on other NPY receptors, likely Y1, to reduce alcohol intake. nih.gov This is supported by findings that Y2 knockout mice also show modified alcohol intake behaviors. nih.gov The extended amygdala, a key brain region in addiction, is a critical site for NPY's effects on alcohol consumption. nih.govresearchgate.net NPY can block the transition to alcohol dependence and opposes the effects of alcohol on GABA release in the central nucleus of the amygdala (CeA). nih.gov

| Animal Model | Drug/Manipulation | Key Findings | Implicated Receptor(s) | Reference(s) |

| Alcohol Self-Administration (Rats) | Central administration of Y2 antagonist BIIE0246 | Suppressed self-administration of sweetened alcohol. | Y2 (antagonism) | nih.gov |

| Alcohol Dependence (Vapor-exposed rats) | Chronic NPY treatment | Blocked excessive alcohol drinking associated with the development of dependence. | N/A | nih.gov |

| Alcohol Intake (NPY knockout mice) | Genetic deletion of NPY | Increased alcohol consumption. | N/A | nih.gov |

| Alcohol Intake (NPY overexpressing mice) | Transgenic overexpression of NPY | Decreased alcohol consumption. | N/A | nih.gov |

Peripheral Systemic Functions

Neuropeptide Y (NPY) and its related peptides, through activation of various Y receptor subtypes, play crucial roles in regulating peripheral physiological processes. The C-terminal fragment, Neuropeptide Y (22-36), which shows a notable affinity for the Y2 receptor, is instrumental in mediating specific systemic functions, particularly within the gastrointestinal and immune systems.

Gastrointestinal Epithelial Function

Activation of Y2-like receptors by Neuropeptide Y (22-36) significantly influences the transport of fluids and electrolytes across the intestinal epithelium, contributing to the maintenance of gut homeostasis. These actions are primarily characterized by a reduction in secretion and a promotion of absorption.

Neuropeptide Y (22-36), acting as a Y2 receptor agonist, has demonstrated potent antisecretory properties in various preclinical intestinal models. In studies using rat jejunal loops stimulated with Vasoactive Intestinal Peptide (VIP), C-terminal fragments of NPY, including NPY(22-36), displayed significant antisecretory effects. researchgate.net This suggests that the Y2-like receptor is a key mediator of the antisecretory response in the intestine. researchgate.net

Further research has focused on developing analogues of the related peptide YY (PYY)(22-36) to enhance these effects. These structure-activity relationship studies have led to the creation of analogues with greater antisecretory potency than the native peptides. nih.govnih.gov For instance, certain N-α-Ac-PYY(22-36)-NH2 analogues were found to be highly effective in inhibiting intestinal secretion. nih.govnih.gov The antisecretory actions in the rat distal colon are understood to be mediated by a combination of Y1 and Y2 receptor subtypes, though NPY(22-36) and its analogues primarily target the Y2 receptor. nih.gov The collective evidence points to a tonic antisecretory effect exerted by the NPY system, in part through neural Y2 receptors, which helps to regulate intestinal fluid balance. nih.gov

Table 1: Antisecretory Effects of Neuropeptide Y (22-36) and Analogues in Intestinal Models

| Compound/Analogue | Model System | Key Finding | Receptor Implicated |

| NPY(22-36) | Rat jejunal loops (VIP-stimulated) | Displayed potent antisecretory properties. | Y2-like |

| PYY(22-36) Analogues | Rat intestinal models | Developed analogues with greater antisecretory potency than intact PYY. | Y2 |

| N-α-Ac-[Trp(27)]PYY(22-36)-NH2 | In vitro intestinal models | Exhibited greater potency than intact PYY. | PYY receptors |

| N-α-Ac-[Trp(30)]PYY(22-36)-NH2 | Rat models | Showed more potent antisecretory effects than PYY. | PYY receptors |

Concurrent with its antisecretory actions, Neuropeptide Y (22-36) and related Y2 receptor agonists promote the absorption of water and electrolytes in the intestine. This proabsorptive effect is a critical component of its role in fluid regulation within the gut. yakhak.org The Y2 receptor plays a major role in this proabsorptive effect of NPY. yakhak.org

Studies utilizing highly Y2-selective derivatives of PYY(22-36) have demonstrated a clear proabsorptive function, leading to an increased absorption of both water and sodium in the bowel. nih.gov In vivo research in canine models has shown that specific analogues of PYY(22-36) can promote the intestinal absorption of water and electrolytes. researchgate.netnih.gov For example, an analogue designed to incorporate favorable substitutions exhibited a proabsorptive effect in dogs that was comparable to, but longer-lasting than, that of the intact hormone. nih.govacs.org These findings underscore the therapeutic potential of Y2 receptor agonists in conditions characterized by malabsorption. nih.govacs.org The mechanism is thought to involve the regulation of ion exchange activity at the epithelial level. yakhak.org

Table 2: Proabsorptive Effects of Neuropeptide Y (22-36) Analogues in Intestinal Models

| Compound/Analogue | Model System | Effect | Receptor Implicated |

| Highly Y2-selective derivative of PYY(22-36) | General bowel models | Increased absorption of water and sodium. | Y2 |

| N-α-Ac-[Trp(27)]PYY(22-36)-NH2 | Dog models | Promoted intestinal absorption of water and electrolytes. | PYY receptors |

| N-α-Ac-[Nle(24,28),Trp(30),Nva(31), CH(2)-NH(35-36)]PYY(22-36)-NH2 | Dog models | Proabsorptive effect comparable to but longer-lasting than intact PYY. | PYY receptors |

Antisecretory Effects in Intestinal Models

Immunomodulatory Actions

Neuropeptide Y (22-36), through its interaction with Y2 receptors expressed on various immune cells, exerts significant immunomodulatory effects. This highlights the intricate communication between the nervous and immune systems.

The full Neuropeptide Y peptide has been shown to influence the migration and adhesion of monocytes and macrophages, with some of these effects being mediated through the Y2 receptor. nih.gov While some studies indicate that NPY can act as a chemical attractant for monocytes, others have shown that NPY can inhibit the migration of macrophages. nih.gov Specifically, NPY has been found to enhance the adhesion of monocytes through the Y2 receptor. nih.gov In human T cells, NPY can induce adhesion via Y2R-mediated activation of β1 integrins. frontiersin.org The cleavage of full-length NPY (1-36) to fragments like NPY (3-36), which are preferential agonists at Y2 receptors, is a key regulatory step in its immunological actions. nih.gov This suggests that fragments like NPY(22-36) could play a specific role in modulating immune cell trafficking, although direct studies on NPY(22-36) are less common than those on the full-length peptide or NPY(3-36).

Neuropeptide Y, including its fragments that act on Y2 receptors, can significantly modulate the function and polarization of macrophages. Macrophages can be broadly categorized into a pro-inflammatory M1 phenotype and an anti-inflammatory M2 phenotype. frontiersin.orgfrontiersin.org NPY has been shown to promote a shift towards the M2-like phenotype. nih.govnih.gov This is characterized by the inhibition of pro-inflammatory gene expression, such as TNF-α and IL-6, and an increased release of anti-inflammatory cytokines like IL-10. nih.govnih.gov By transforming macrophages towards an M2-like state, NPY signaling can help restrain inflammatory responses. nih.gov While many studies focus on the full-length peptide, the involvement of different Y receptors, including Y2, is crucial for these effects, indicating a role for Y2-preferring fragments in macrophage modulation. nih.gov

Table 3: Immunomodulatory Effects of Neuropeptide Y Mediated via Y2-like Receptors

| Immune Cell Type | Biological Action | Mediating Receptor(s) | Key Finding |

| Monocytes | Adhesion | Y2R | NPY enhances monocyte adhesion. nih.gov |

| T Cells | Adhesion | Y2R | NPY induces adhesion via activation of β1 integrins. frontiersin.org |

| Macrophages | Migration | Y2R/Y5R | NPY can inhibit macrophage migration. nih.gov |

| Macrophages | Polarization | Y2R (implicated) | NPY promotes a shift to an anti-inflammatory M2-like phenotype. nih.govnih.gov |

Regulation of Autophagy and Cellular Stress Responses in Immune Cells

Neuropeptide Y (NPY) is a significant modulator of the immune system, capable of inducing either activation or suppression depending on the context, such as the specific Y receptors activated and the cell types involved. pnas.org The full-length NPY peptide and its fragments act as critical transmitters between the nervous and immune systems, and can also be produced and released by immune cells themselves, functioning as autocrine and paracrine mediators. pnas.orgembopress.org

Activation of NPY receptors on immune cells can influence a variety of functions, including cell migration, cytokine release, phagocytosis, and T helper cell differentiation. nih.gov Specifically, the Y2 receptor is implicated in mediating some of these immune responses. For instance, NPY can enhance the adhesion of monocytes through the Y2 receptor. embopress.org While the broader NPY system has been shown to modulate autophagy—a critical cellular process for removing damaged components and regulating innate immune responses—in cell types like hypothalamic neurons, the direct effects of Neuropeptide Y (22-36) on autophagy and cellular stress in immune cells are not yet fully elucidated. frontiersin.org However, given that Neuropeptide Y (22-36) is a known agonist for the Y2 receptor, its role in immune modulation is an area of active investigation. nih.govmedchemexpress.comfrontiersin.org The Y2 receptor is known to be involved in the inhibition of NPY release from nerve terminals and can also influence the release of other neurotransmitters, thereby indirectly affecting immune responses under conditions of stress. nih.gov

Cardiovascular System Regulation

The Neuropeptide Y system plays a multifaceted role in cardiovascular regulation, with the Y2 receptor subtype mediating specific effects on blood vessels and heart function. embopress.org

Interactions with Vascular Neuroeffector Junctions

Metabolic Regulation in Preclinical Models

The NPY system is a pivotal regulator of energy balance, with the Y2 receptor playing a crucial role in these pathways. ispub.com

Role in Energy Homeostasis and Food Intake Pathways (Non-Clinical Focus)

Hypothalamic NPY is one of the most potent stimulators of food intake. ispub.com The Y2 receptor is highly expressed on NPY-containing neurons in the arcuate nucleus (Arc) of the hypothalamus, an area critical for energy homeostasis. oup.com Here, it functions as a presynaptic autoreceptor, inhibiting the release of NPY and other co-localized neurotransmitters like agouti-related protein (AgRP).

The activation of these central Y2 receptors is a key mechanism for satiety signals. The gut-derived hormone Peptide YY (3-36) (PYY(3-36)), a selective Y2 receptor agonist, reduces food intake by inhibiting NPY release from hypothalamic neurons. frontiersin.org Similarly, synthetic Y2 receptor agonists have demonstrated effects on energy balance. A potent and highly selective Y2 agonist derived from PYY(22-36) was shown to dose-dependently inhibit food intake in mice. nih.gov This administration also decreased the respiratory quotient, indicating an enhancement of fat metabolism. nih.gov These findings underscore the importance of Y2 receptor activation in the central pathways that control feeding behavior and energy expenditure.

Influence on Cell Proliferation and Differentiation (e.g., Neurogenesis, Smooth Muscle Cells)

The NPY system, through its various receptors, influences the proliferation and differentiation of several cell types. The Y2 receptor, in particular, has been identified as a key mediator in processes such as angiogenesis and adipogenesis.

NPY is a potent angiogenic factor, promoting the formation of new blood vessels, a process that involves the proliferation and migration of endothelial cells. pnas.orgahajournals.orgahajournals.org The Y2 receptor appears to be the primary receptor mediating this effect. ahajournals.orgahajournals.org Studies have shown that Y2 receptor agonists can mimic the angiogenic activity of NPY, while Y2 antagonists block it. ahajournals.org In preclinical models, the absence of the Y2 receptor completely blocked NPY-induced blood vessel growth, confirming its specific role in this process. pnas.org

In the context of cancer biology, Y2 receptors are expressed in neuroblastoma cells, where endogenous NPY acts as an autocrine growth factor. nih.gov Blockade of the Y2 receptor with an antagonist was found to inhibit neuroblastoma cell proliferation and induce apoptosis. nih.gov

The Y2 receptor is also implicated in the proliferation and differentiation of adipocytes (fat cells). karger.com In conditions of elevated NPY, such as during chronic stress, activation of Y2 receptors on visceral white adipose tissue can promote the growth of abdominal fat. frontiersin.org This involves stimulating the proliferation and differentiation of adipocytes, as well as promoting angiogenesis within the adipose tissue. frontiersin.orgkarger.com

While NPY is known to stimulate the proliferation of vascular smooth muscle cells and neural progenitor cells (neurogenesis), these effects are often mediated by the Y1 receptor. embopress.org However, some studies suggest a role for Y2 receptors in the proliferation of certain tumor cells and in modulating neurogenesis indirectly through its control over the local microenvironment. nih.gov

Data Tables

Table 1: Preclinical Findings on Y2-Like Receptor Activation in Metabolic Regulation Use the slider to view more details

| Compound/Model | Species | Key Finding | Implication | Reference |

|---|---|---|---|---|

| PYY(3-36) | Mouse | Inhibits food intake by acting on presynaptic Y2 receptors in the arcuate nucleus. | Y2 receptor activation is a key satiety signal. | frontiersin.org |

| PYY(22-36) derived agonist (BT-48) | Mouse | Dose-dependently inhibited food intake and decreased respiratory quotient. | Selective Y2 agonists can regulate both food intake and fat metabolism. | nih.gov |

| Hypothalamic Y2-receptor knockout | Mouse | Leads to hyperphagia and predisposes to obesity. | Hypothalamic Y2 receptors are crucial for regulating energy homeostasis. | frontiersin.org |

| NPY(13-36) | Rat | Mimics the effect of NPY on down-regulating proopiomelanocortin (POMC) mRNA. | Y2 receptors mediate NPY's inhibitory effect on anorexigenic pathways. | |

Enzymatic Degradation and Metabolic Pathways of Neuropeptide Y 22 36 and Npy Fragments

Role of Dipeptidyl Peptidase 4 (DPP4) in NPY Processing

Dipeptidyl Peptidase 4 (DPP4), also known as CD26, is a serine exopeptidase that plays a significant role in the metabolism of NPY. wikipedia.orgoup.com This enzyme is widely expressed on the surface of most cell types and also exists in a soluble form in bodily fluids. wikipedia.orgoup.com DPP4 selectively cleaves dipeptides from the N-terminus of polypeptides where the penultimate amino acid is proline or alanine (B10760859). wikipedia.orgoup.com

Generation of NPY (3-36) from NPY (1-36)

The primary and most efficient metabolic pathway for NPY (1-36) involves its cleavage by DPP4. frontiersin.orgnih.gov This enzymatic action removes the N-terminal dipeptide, Tyrosine-Proline (Tyr-Pro), resulting in the formation of the truncated fragment NPY (3-36). oup.comunil.ch This conversion is a rapid process and represents the predominant initial step in NPY degradation in serum. nih.govphoenixbiotech.net Kinetic studies have demonstrated that the formation of NPY (3-36) from NPY (1-36) is significantly more efficient than other N-terminal cleavage events. nih.govunil.ch

Impact on Y2/Y5 Receptor Agonist Activity

The cleavage of NPY (1-36) to NPY (3-36) has profound implications for its receptor binding profile and subsequent biological activity. While the full-length peptide, NPY (1-36), can bind to multiple NPY receptor subtypes (Y1, Y2, Y4, Y5), the resulting NPY (3-36) fragment exhibits a significant loss of affinity for the Y1 receptor. frontiersin.orgmdpi.comresearchgate.net However, NPY (3-36) retains its ability to bind to and act as an agonist for the Y2 and Y5 receptors. oup.comfrontiersin.orgunil.ch This enzymatic modification effectively shifts the signaling of NPY from a broad-spectrum agonist to a more selective Y2/Y5 receptor agonist. oup.commdpi.com This alteration in receptor specificity is a critical mechanism for regulating the diverse physiological effects of the NPY system. mdpi.com

Aminopeptidase (B13392206) P (AmP) Cleavage and NPY (2-36) Formation

Aminopeptidase P (AmP) is another enzyme involved in the N-terminal processing of NPY. frontiersin.orgnih.gov AmP is a metalloprotease that specifically hydrolyzes the peptide bond following the N-terminal amino acid when the second residue is proline. nih.gov In the case of NPY (1-36), AmP removes the N-terminal tyrosine residue to produce the fragment NPY (2-36). frontiersin.orgnih.gov However, compared to the rapid conversion to NPY (3-36) by DPP4, the formation of NPY (2-36) by AmP is considered a less efficient and minor metabolic pathway. frontiersin.orgnih.gov Despite being a minor product, NPY (2-36) also demonstrates altered receptor selectivity, preferentially binding to Y2 and Y5 receptors, similar to NPY (3-36). frontiersin.orgjneurosci.org

Neprilysin (NEP)-Mediated Processing and C-Terminal Fragments

Neprilysin (NEP), also known as neutral endopeptidase, is a zinc metalloendopeptidase that plays a crucial role in the degradation of various peptides, including NPY. nih.govjneurosci.orgsdbonline.org Unlike DPP4 and AmP which act on the N-terminus, NEP cleaves NPY at internal sites, generating C-terminal fragments. nih.govjneurosci.org

Generation of NPY (21-36) and NPY (31-36)

Studies have shown that NEP-mediated processing of NPY leads to the formation of several C-terminal fragments. nih.govjneurosci.org Immunoblot and mass spectrometry analyses have identified NPY (21-36) and NPY (31-36) as the most abundant fragments generated by NEP activity in vivo. nih.govjneurosci.org This processing by NEP has been observed in the brain and is considered a significant pathway for NPY degradation. nih.govjneurosci.org

Plasma Kallikrein Activity and Inactivation of Fragments

Plasma kallikrein (PK) is a serine protease that participates in the metabolic processing of NPY fragments. nih.gov However, its activity is highly specific. Kinetic studies have demonstrated that plasma kallikrein acts on the N-terminally truncated fragment NPY (3-36), which is the major product of DPP-IV action on full-length NPY. researchgate.netphoenixbiotech.netphoenixpeptide.com Plasma kallikrein cleaves the C-terminal arginine from NPY (3-36), resulting in the formation of NPY (3-35). researchgate.net This resulting fragment, NPY (3-35), is considered metabolically inactive as it is unable to bind to NPY Y1, Y2, and Y5 receptors. phoenixbiotech.netphoenixpeptide.com

Therefore, plasma kallikrein serves as a key enzyme in the inactivation pathway of the Y2/Y5 receptor agonist NPY (3-36). phoenixbiotech.net In situations where DPP-IV is inhibited, preventing the formation of NPY (3-36), kallikrein may act as an alternative pathway to inactivate NPY (1-36) by producing NPY (1-35), although this is a less efficient route. researchgate.net Based on current scientific literature, there is no evidence to suggest that plasma kallikrein is involved in the metabolic degradation or inactivation of C-terminal NPY fragments such as NPY (22-36). Its characterized role in NPY metabolism is confined to the cleavage of N-terminally truncated fragments.

Strategies for Enhancing Enzymatic Stability in Research Analogues

The inherent susceptibility of peptides to enzymatic degradation poses a significant challenge for their use in research and therapeutic development. To overcome this, various chemical strategies have been developed to enhance the metabolic stability of NPY analogues. These modifications are designed to block or hinder the access of peptidases to their cleavage sites without compromising the peptide's ability to bind to its target receptor.

One common approach involves site-specific modifications of the peptide backbone. This can include the incorporation of unnatural amino acids, such as D-amino acids or Nα-methylated residues, which are resistant to cleavage by standard proteases. researchgate.net Another strategy is the alteration of the peptide bond itself. For instance, replacing a standard amide bond with a reduced amide bond (Ψ[CH2-NH]) at a known cleavage site can impart greater resistance to proteolysis. researchgate.netnih.gov Studies on the related peptide YY (PYY) fragment, PYY (22-36), have shown that incorporating reduced bonds can enhance stability. researchgate.net

| Strategy | Description | Mechanism of Action | Reference |

|---|---|---|---|

| Unnatural Amino Acid Substitution | Incorporation of D-amino acids or Nα-methylated amino acids. | Sterically hinders peptidase binding and cleavage. | researchgate.net |

| Amide Bond Modification | Replacement of a scissile amide bond with a reduced amide (Ψ[CH2-NH]). | Creates a non-standard peptide bond that is not recognized by proteases. | researchgate.netnih.gov |

| Backbone Cyclization | Formation of a cyclic peptide structure (e.g., head-to-tail). | Reduces flexibility and masks cleavage sites by conformational constraint. | nih.gov |

| Depsipeptide Analogues | Replacement of one or more backbone amide bonds with ester bonds. | Alters the substrate characteristics, reducing susceptibility to peptidases. | nih.gov |

Advanced Research Methodologies and Experimental Models

Peptide Synthesis Techniques for NPY (22-36) and Analogues

The creation of NPY (22-36) and its analogues for research purposes relies heavily on synthetic chemistry, particularly solid-phase peptide synthesis (SPPS), followed by rigorous purification and characterization.

Solid-phase peptide synthesis (SPPS) is the standard method for producing NPY (22-36) and its derivatives. nih.govbeilstein-journals.org This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. beilstein-journals.org The most common approach is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. nih.govbeilstein-journals.orgchempep.com In this method, the N-terminus of the growing peptide is protected by the base-labile Fmoc group, while reactive amino acid side chains are protected by acid-labile groups like tert-butyl (tBu). beilstein-journals.orgchempep.com

The synthesis cycle involves:

Attachment: The first C-terminal amino acid is attached to a solid support, often a Wang resin, which is compatible with Fmoc chemistry.

Deprotection: The Fmoc group is removed from the N-terminus of the attached amino acid using a secondary amine base, typically piperidine. beilstein-journals.orgchempep.com

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly deprotected N-terminus.

Repeat: This cycle of deprotection and coupling is repeated until the entire 15-amino acid sequence of NPY (22-36) is assembled. nih.gov

This automated and cyclical process allows for the efficient synthesis of the peptide. nih.gov Following assembly, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail containing trifluoroacetic acid (TFA). beilstein-journals.orgchempep.com

After cleavage from the resin, the crude synthetic peptide contains the desired product along with various impurities from incomplete reactions or side reactions. Therefore, purification is a critical step.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the primary method for purifying crude NPY (22-36). google.com The peptide mixture is passed through a column, typically a C18 column, and eluted with a gradient of two solvents, such as water with 0.1% TFA (Mobile Phase A) and acetonitrile (B52724) with 0.1% TFA (Mobile Phase B). The hydrophobic nature of the peptide determines its retention time, allowing for separation from more or less hydrophobic impurities. The purity of the collected fractions is then assessed using analytical HPLC.

Mass Spectrometry (MS): Once purified, the identity and integrity of NPY (22-36) must be confirmed. Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are used to determine the molecular weight of the synthesized peptide. google.com The observed mass is compared to the theoretical (calculated) mass to confirm that the correct peptide has been synthesized.

| Method | Purpose | Typical Parameters/Results for NPY Fragments |

| Solid-Phase Peptide Synthesis (SPPS) | To build the peptide chain. | Utilizes Fmoc/tBu chemistry on a solid resin support. beilstein-journals.org |

| Reverse-Phase HPLC (RP-HPLC) | To purify the crude peptide. | C18 column with a water/acetonitrile gradient containing TFA. |

| Mass Spectrometry (MS) | To confirm the molecular weight. | ESI-MS or MALDI-MS is used to match the observed mass with the theoretical mass. google.com |

Solid-Phase Peptide Synthesis (SPPS)

In Vitro Receptor Binding Assays

To understand how NPY (22-36) interacts with its target receptors, researchers employ in vitro binding assays. These assays are fundamental for determining the affinity and selectivity of the peptide for different NPY receptor subtypes (Y1, Y2, Y4, Y5).

Radioligand binding assays are a sensitive method used to characterize the interaction between a ligand like NPY (22-36) and its receptors. These assays typically use a radiolabeled version of a known high-affinity ligand, such as [¹²⁵I]-labeled Peptide YY (PYY) or [¹²⁵I]-labeled NPY, to label the receptors. oup.comresearchgate.net

In a competitive binding assay, cell membranes or tissues expressing the receptor of interest are incubated with a constant concentration of the radioligand and varying concentrations of the unlabeled "competitor" peptide, in this case, NPY (22-36). phoenixbiotech.net NPY (22-36) will compete with the radioligand for binding to the receptor. By measuring the amount of radioactivity bound to the membranes at each concentration of NPY (22-36), a competition curve can be generated. From this curve, the half-maximal inhibitory concentration (IC₅₀) can be determined, which represents the concentration of NPY (22-36) required to displace 50% of the radioligand binding. This value is then used to calculate the binding affinity (Ki) of NPY (22-36) for that specific receptor subtype. nih.gov

Research has shown that NPY (22-36) is a selective agonist for the Y2 receptor. frontiersin.org It binds with high affinity to the Y2 receptor but has a much lower affinity for the Y1 receptor. frontiersin.orgnih.gov Specifically, NPY (22-36) demonstrates subnanomolar affinity for the human Y2 receptor. nih.govnih.gov Studies have also revealed species selectivity, with NPY (22-36) showing higher affinity for the human Y2 subtype compared to the rat Y2 receptor. nih.govresearchgate.net

The characterization of NPY (22-36) binding is often performed using cultured cell lines that have been genetically engineered to express a specific human NPY receptor subtype. phoenixbiotech.net Common cell lines used for this purpose include Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney (HEK293) cells. researchgate.netculturecollections.org.uk

These transfected cell lines provide a controlled system to study the binding properties of NPY (22-36) for each individual receptor subtype (Y1, Y2, Y4, Y5) without the confounding presence of other receptor types that might be found in native tissues. phoenixbiotech.net Membranes from these cells are prepared and used in radioligand binding assays as described above. nih.gov For example, studies using CHO cells stably transfected with the rat hippocampal Y2 receptor have been used to demonstrate the high affinity of NPY (22-36) analogues for this receptor. researchgate.net Human neuroblastoma cell lines, such as SK-N-MC, which endogenously express NPY receptors, are also valuable models for these studies. oup.comresearchgate.netoup.commedchemexpress.com

| Cell Line | Receptor(s) Expressed | Application in NPY (22-36) Research |

| CHO (Chinese Hamster Ovary) | Transfected with individual human NPY receptors (Y1, Y2, Y4, Y5). researchgate.netculturecollections.org.uk | Determining subtype-specific binding affinity and selectivity of NPY (22-36). researchgate.net |

| HEK293 (Human Embryonic Kidney) | Transfected with individual human NPY receptors (Y1, Y2, Y4, Y5). | Characterizing receptor binding via competitive radioligand assays. |

| SK-N-MC (Human Neuroblastoma) | Endogenously express NPY receptors (Y1, Y2). oup.comresearchgate.netmedchemexpress.com | Studying receptor binding and functional responses in a neuronal context. researchgate.netoup.com |

Radioligand Binding Assays (e.g., [125I]PYY, [125I]NPY)

Functional Cell-Based Assays

Beyond simply binding to a receptor, it is crucial to determine whether this binding event leads to a cellular response. Functional assays measure the biological effect of a ligand after it binds to its receptor, indicating whether it acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).

NPY receptors are G-protein coupled receptors (GPCRs) that typically couple to the Gi protein. frontiersin.org Activation of Gi inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). frontiersin.org Therefore, a common functional assay for NPY receptor agonists involves measuring the inhibition of cAMP accumulation. phoenixbiotech.net In this assay, cells expressing the receptor of interest are first stimulated with a substance like forskolin (B1673556) to increase basal cAMP levels. The cells are then treated with NPY (22-36), and the subsequent change in cAMP concentration is measured. A decrease in cAMP levels indicates that NPY (22-36) is acting as an agonist for that receptor. phoenixbiotech.net

Other functional assays can measure different downstream signaling events, such as the mobilization of intracellular calcium ([Ca²⁺]i) or the activation of specific protein kinases like extracellular signal-regulated kinase (ERK). oup.comresearchgate.net For instance, NPY has been shown to modulate ERK1/2 phosphorylation in certain prostate cancer cell lines. oup.com These assays provide a more complete picture of the cellular consequences of NPY (22-36) receptor binding and activation.

Calcium Mobilization Assays

Preclinical In Vivo Animal Models

Animal models are indispensable for understanding the integrated physiological effects of NPY (22-36) in a complex living system.

The development of mice with targeted deletions (knockout) or overexpression (transgenic) of NPY receptors has been pivotal in dissecting the specific contributions of each receptor subtype.

Y2 Receptor Knockout (Y2R⁻/⁻) Mice: These mice are the most relevant model for studying the effects of a Y2-preferring agonist like NPY (22-36). Studies have shown that Y2R⁻/⁻ mice exhibit phenotypes such as reduced body weight and adiposity, and resistance to diet-induced obesity. frontiersin.org The anorexic effects of the Y2 agonist PYY (3-36) are abolished in Y2R⁻/⁻ mice, confirming the receptor's role. frontiersin.org Administering NPY (22-36) to these animals would be a definitive test of its Y2-mediated actions; an effect observed in wild-type mice should be absent in the knockout model.

Conditional Knockout Mice: To overcome developmental compensation seen in germ-line knockouts, conditional models (e.g., Y2lox/lox) have been created. pnas.org These allow for the deletion of a receptor in specific brain regions or cell types at a chosen time, providing more precise insights into receptor function. pnas.org For example, hypothalamus-specific deletion of Y2 receptors was shown to initially increase food intake and body weight, revealing a tonic inhibitory role for these receptors in hypothalamic NPY neurons. pnas.org

Table 2: Key Phenotypes of NPY Receptor Knockout Mouse Models

| Genotype | Key Phenotype | Relevance for NPY (22-36) | Reference |

|---|---|---|---|

| Y1 Receptor Knockout | Increased bone mass, increased sensitivity to pain stimuli. | Used as a control to demonstrate Y2 selectivity. | nih.gov |

| Y2 Receptor Knockout | Reduced body weight and adiposity, anxiolytic-like behavior, resistance to PYY (3-36) effects. | Primary model to confirm in vivo effects are Y2-mediated. | frontiersin.orgnih.gov |

| Y5 Receptor Knockout | Modest or no change in body weight, reduced NPY-induced feeding. | Used to rule out Y5-mediated effects. | pnas.org |

| NPY Knockout | Increased susceptibility to seizures, blunted hyperphagia after fasting. | Demonstrates the overall physiological importance of the NPY system. | nih.govnih.gov |

NPY (22-36) and related C-terminal fragments are studied in various models of central nervous system disorders.

Neurodegenerative Disease Models: In a transgenic mouse model of Alzheimer's disease (AD) that overexpresses amyloid precursor protein (APP), infusion of NPY C-terminal fragments (specifically NPY 21-36 and 31-36) was found to ameliorate the neurodegenerative pathology. nih.govfrontiersin.orgjneurosci.org The fragment NPY (21-36), which encompasses the (22-36) sequence, protected human neuronal cultures from amyloid-beta (Aβ) toxicity. jneurosci.orgmdpi.com Crucially, this neuroprotective effect was blocked by a Y2 receptor inhibitor, directly implicating this receptor in the mechanism of action. jneurosci.org

Epilepsy Models: The anticonvulsant properties of the NPY system are well-documented. Animal models using chemical convulsants like kainic acid or electrical kindling are frequently employed. nih.govfrontiersin.org In these models, administration of NPY or Y2-preferring agonists like NPY (13-36) suppresses seizure activity and can halt the progression to status epilepticus. pnas.orgnih.govfrontiersin.org Given that the anti-epileptic effect of NPY is predominantly mediated by the Y2 receptor, NPY (22-36) is a relevant compound for investigation in these models. nih.gov

In vivo models allow for the quantitative assessment of specific physiological functions modulated by NPY (22-36).

Intestinal Transit: The influence of NPY on gastrointestinal function is significant. Intracerebroventricular administration of NPY in conscious rats has been shown to induce a fasted-like motor pattern in the duodenum, an effect mediated by Y2 receptors. physiology.orgphysiology.org This is assessed using manometry to measure contractile activity. physiology.org In vivo, intestinal transit can be measured by gavage of a non-absorbable colored marker and measuring the distance it travels in a set time. Peripheral NPY signaling exerts a predominantly inhibitory influence on colonic motility, especially during stress. nih.gov

Seizure Threshold: To quantify anticonvulsant activity, the seizure threshold is determined. This is often done by administering a chemical convulsant, such as pentylenetetrazole (PTZ) or picrotoxin, and measuring the dose required or the latency to induce a seizure. nih.gov NPY knockout mice, for instance, have a reduced seizure threshold to PTZ. nih.gov Administration of a Y2 agonist like NPY (22-36) would be expected to raise this threshold, providing a quantitative measure of its anticonvulsant efficacy.

Disease-Specific Animal Models (e.g., Epilepsy, Neurodegenerative Disease Models)

Structural Biology Techniques

Understanding the three-dimensional structure of NPY (22-36) is fundamental to comprehending its interaction with receptors and its biological activity. Structural biology techniques provide insights into the peptide's conformation, which is essential for the rational design of analogs and therapeutic agents.

Nuclear Magnetic Resonance (NMR) Spectroscopy